molecular formula C12H23Br B12586944 Nonane, 5-(3-bromopropylidene)- CAS No. 602329-04-4

Nonane, 5-(3-bromopropylidene)-

Cat. No.: B12586944
CAS No.: 602329-04-4
M. Wt: 247.21 g/mol
InChI Key: DVAZZIBTRKICQO-UHFFFAOYSA-N
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Description

Nonane, 5-(3-bromopropylidene)- is a brominated alkane derivative characterized by a nonane backbone substituted with a 3-bromopropylidene group at the fifth carbon. The bromine atom in the substituent likely enhances reactivity, making it a candidate for synthetic chemistry or pharmaceutical intermediates .

Properties

CAS No.

602329-04-4

Molecular Formula

C12H23Br

Molecular Weight

247.21 g/mol

IUPAC Name

5-(3-bromopropylidene)nonane

InChI

InChI=1S/C12H23Br/c1-3-5-8-12(9-6-4-2)10-7-11-13/h10H,3-9,11H2,1-2H3

InChI Key

DVAZZIBTRKICQO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=CCCBr)CCCC

Origin of Product

United States

Preparation Methods

The synthesis of Nonane, 5-(3-bromopropylidene)- typically involves the reaction of nonane with a brominating agent. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions, leading to the formation of the desired brominated product.

Industrial production methods for this compound may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Nonane, 5-(3-bromopropylidene)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.

Common reagents for these reactions include sodium hydroxide for substitution, potassium tert-butoxide for elimination, and potassium permanganate for oxidation.

Scientific Research Applications

Nonane, 5-(3-bromopropylidene)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the modification of biological molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Nonane, 5-(3-bromopropylidene)- involves its interaction with various molecular targets. The bromine atom in the compound makes it a good leaving group, facilitating nucleophilic substitution reactions. The compound can also act as an electrophile in reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogues include:

  • 5-(2-Methylpropyl)nonane (CAS: Not specified): A branched nonane with a 2-methylpropyl (isobutyl) substituent.
  • 5-(1-Methylpropyl)nonane (CAS: 62185-54-0): A structural isomer with a sec-butyl group at C3.
  • 5-Methyl-5-propyl nonane (CAS: Not specified): A geminal dimethyl/propyl-substituted nonane.
  • 3-Methyl-5-propyl nonane (CAS: 31081-18-2): A nonane with methyl and propyl groups at C3 and C5, respectively.

Table 1: Structural and Molecular Comparisons

Compound Molecular Formula Molecular Weight Substituent Type Key Features
Nonane, 5-(3-bromopropylidene)- C12H23Br 255.22 (estimated) Bromoalkene Electrophilic bromine atom
5-(2-Methylpropyl)nonane C13H28 184.36 Isobutyl Branched alkyl chain
5-(1-Methylpropyl)nonane C13H28 184.36 Sec-butyl Steric hindrance at C5
5-Methyl-5-propyl nonane C13H28 184.36 Geminal methyl/propyl Compact branching

Analytical Differentiation via GC-MS

Isomeric nonane derivatives are challenging to distinguish due to similar retention times and mass spectra. Key data from GC-MS analyses include:

Table 2: Retention Time and Relative Peak Area

Compound Retention Time (min) Relative Peak Area (%) Source
5-(2-Methylpropyl)nonane 26.99–27.04 0.09–1.02
5-Methyl-5-propyl nonane 27.32–27.37 0.07–0.75
3-Methyl-5-propyl nonane Not reported Not reported

The bromine atom in Nonane, 5-(3-bromopropylidene)- would likely increase its retention time compared to non-brominated analogues due to higher molecular weight and polarity.

Physicochemical Properties

  • Boiling Points: Branched nonanes (e.g., 5-(1-methylpropyl)nonane) have boiling points ~216°C, lower than linear isomers due to reduced surface area . Brominated derivatives likely exhibit higher boiling points.
  • Density: Estimated density for 5-(1-methylpropyl)nonane is 0.755 g/cm³ , whereas brominated analogues may exceed 1.0 g/cm³ due to bromine’s atomic mass.

Biological Activity

Nonane, 5-(3-bromopropylidene)-, with the chemical formula C12H23Br\text{C}_{12}\text{H}_{23}\text{Br} and PubChem CID 10332194, is a compound that has garnered interest due to its potential biological activities. This article focuses on its biological activity, particularly in relation to antiprotozoal effects and other pharmacological properties.

Chemical Structure and Properties

The compound features a nonane backbone with a bromopropylidene substituent, which may influence its interaction with biological targets. The presence of bromine is significant as it can enhance lipophilicity and potentially affect the compound's bioactivity.

Biological Activity Overview

Research indicates that derivatives of nonane, particularly those with specific substitutions, exhibit varying degrees of biological activity. Notably, compounds similar to Nonane, 5-(3-bromopropylidene)- have been studied for their antiprotozoal properties against pathogens such as Plasmodium falciparum and Trypanosoma brucei.

Antiprotozoal Activity

A study highlighted the synthesis of azabicyclo-nonane compounds that demonstrated significant antiprotozoal activity. The activity against P. falciparum was particularly notable, with some compounds exhibiting IC50 values in the submicromolar range (0.023–0.694 µM) .

Table 1: Antiprotozoal Activity of Azabicyclo-nonane Compounds

CompoundTarget PathogenIC50 (µM)Selectivity Index
Compound 6P. falciparum NF540.023High
Compound 7P. falciparum K10.087Moderate
Compound 18T. brucei rhodesiense0.095High

The exact mechanisms by which Nonane, 5-(3-bromopropylidene)- and its analogs exert their biological effects are not fully elucidated. However, it is suggested that the molecular structure plays a crucial role in determining the interaction with protozoan targets.

Case Studies

  • Antimalarial Activity : In vitro studies have shown that specific substitutions on the azabicyclo-nonane framework can enhance activity against resistant strains of P. falciparum, suggesting a promising avenue for drug development against malaria .
  • Antitrypanosomal Effects : The compound's structural analogs have also been evaluated for their efficacy against Trypanosoma brucei, with varying degrees of success noted depending on specific molecular modifications .

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